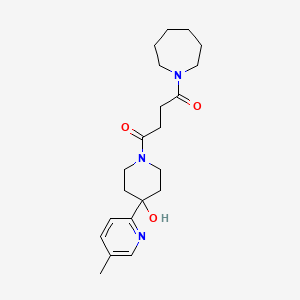

![molecular formula C17H20N2O2 B5490744 N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5490744.png)

N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It is used to analyze arylamine type of drugs and as a sensor of many ions/molecules . The Schiff bases of it have also been used as chemosensors for various ions .

Synthesis Analysis

This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Molecular Structure Analysis

The compound crystallizes in the orthorhombic system space group P2 1 2 1 2 1 and possesses syn-configuration about the azomethine (–CH=N–) bond .Chemical Reactions Analysis

“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .Physical And Chemical Properties Analysis

“N-(1-Naphthyl)ethylenediamine” is an off-white crystal . It has a molar mass of 186.258 g·mol −1 . It is soluble in water .Scientific Research Applications

Fluoride Ion Recognition

This compound has been utilized for the recognition of fluoride ions. It forms an association complex with fluoride ions in DMSO, which is significant for environmental monitoring and health as fluoride levels in drinking water are a concern. The detection and quantification limits are well below the WHO permissible limit, making it a valuable tool for ensuring water safety .

Colorimetric Analysis of Arylamine Type Drugs

The Bratton–Marshall reagent, derived from a similar compound, is used for the colorimetric analysis of arylamine type drugs. This application is crucial in pharmaceutical analysis, where accurate and rapid detection of drug compounds is essential for quality control and regulatory compliance .

Sensing Small Biomolecules

The compound’s ability to functionalize silver nanoparticles makes it suitable for sensing small biomolecules. This application is particularly relevant in the development of biosensors, which can detect and quantify biomolecules for medical diagnostics and biological research .

Charge Transfer Complexes

Its free base forms charge transfer complexes with various acceptors, exhibiting antibacterial activities. This property is beneficial for the development of new antibacterial agents and coatings, especially in the face of increasing antibiotic resistance .

Spectrofluorimetric Determination

Derivatization with different functional groups allows for the spectrofluorimetric determination of various molecules. This technique is used in analytical chemistry to identify and quantify substances based on their fluorescent properties .

Catalysis in Organic Synthesis

The compound has been implicated in catalyzing the [2+2+2] annulation reactions in organic synthesis. This process is used to create densely substituted phenanthrenes, which are valuable in the synthesis of complex organic molecules .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-naphthalen-1-yl-3-[1-(oxolan-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(16-10-5-11-21-16)18-17(20)19-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,12,16H,5,10-11H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECSJCCSYOZRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-1-yl-3-[1-(tetrahydrofuran-2-yl)ethyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)

![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5490692.png)

![1-(4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5490699.png)

![N,3-dimethyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5490708.png)

![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B5490711.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5490717.png)

![2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5490725.png)

![N-{1-[1-(4-aminobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5490736.png)

![4-(cyclopropylmethyl)-1-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazol-3-yl]carbonyl}-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5490757.png)

![N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5490771.png)

![methyl 2-[3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5490780.png)